Oseltamivir acid
Oseltamivir acid
Oseltamivir acid (cas 187227-45-8) is a metabolite of Oseltamivir. Oseltamivir is a competitive neuraminidase inhibitor, which is an antiviral drug. Oseltamivir slows the spread of influenza (flu) virus between cells in the body by stopping the virus from chemically cutting ties with its host cell; median time to symptom alleviation is reduced by 0.5–1 day. Oseltamivir is marketed under the trade name Tamiflu, and is taken orally in capsules or as a suspension. It has been used to treat and prevent influenza A virus and influenza B virus infection in over 50 million people since 1999. Oseltamivir(GS 4104; GOP-A-Flu; Tamiflu-Free; Tamvir) is useful for Antiviral agents.
Brand Name:
Vulcanchem
CAS No.:
187227-45-8
VCID:
VC0003656
InChI:
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
SMILES:
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Molecular Formula:
C14H24N2O4
Molecular Weight:
284.35 g/mol
Oseltamivir acid
CAS No.: 187227-45-8
Inhibitors
VCID: VC0003656
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol
CAS No. | 187227-45-8 |
---|---|
Product Name | Oseltamivir acid |
Molecular Formula | C14H24N2O4 |
Molecular Weight | 284.35 g/mol |
IUPAC Name | (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
Standard InChI | InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 |
Standard InChIKey | NENPYTRHICXVCS-YNEHKIRRSA-N |
Isomeric SMILES | CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O |
SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Canonical SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Appearance | A crystalline solid |
Description | Oseltamivir acid (cas 187227-45-8) is a metabolite of Oseltamivir. Oseltamivir is a competitive neuraminidase inhibitor, which is an antiviral drug. Oseltamivir slows the spread of influenza (flu) virus between cells in the body by stopping the virus from chemically cutting ties with its host cell; median time to symptom alleviation is reduced by 0.5–1 day. Oseltamivir is marketed under the trade name Tamiflu, and is taken orally in capsules or as a suspension. It has been used to treat and prevent influenza A virus and influenza B virus infection in over 50 million people since 1999. Oseltamivir(GS 4104; GOP-A-Flu; Tamiflu-Free; Tamvir) is useful for Antiviral agents. |
Synonyms | (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
Reference | 1. Aquat Toxicol. 2010 Feb 18;96(3):194-202. doi: 10.1016/j.aquatox.2009.10.020. Epub 2009 Nov 1. Mixture toxicity of the antiviral drug Tamiflu((R)) (oseltamivir ethylester) and its active metabolite oseltamivir acid. Escher BI(1), Bramaz N, Lienert J, Neuwoehner J, Straub JO. Author information: (1)The University of Queensland, National Research Centre for Environmental Toxicology, Brisbane, Australia. b.escher@uq.edu.au Tamiflu (oseltamivir ethylester) is an antiviral agent for the treatment of influenza A and B. The pro-drug Tamiflu is converted in the human body to the pharmacologically active metabolite, oseltamivir acid, with a yield of 75%. Oseltamivir acid is indirectly photodegradable and slowly biodegradable in sewage works and sediment/water systems. A previous environmental risk assessment has concluded that there is no bioaccumulation potential of either of the compounds. However, little was known about the ecotoxicity of the metabolite. Ester hydrolysis typically reduces the hydrophobicity and thus the toxicity of a compound. In this case, a zwitterionic, but overall neutral species is formed from the charged parent compound. If the speciation and predicted partitioning into biological membranes is considered, the metabolite may have a relevant contribution to the overall toxicity. These theoretical considerations triggered a study to investigate the toxicity of oseltamivir acid (OA), alone and in binary mixtures with its parent compound oseltamivir ethylester (OE). OE and OA were found to be baseline toxicants in the bioluminescence inhibition test with Vibrio fischeri. Their mixture effect lay between predictions for concentration addition and independent action for the mixture ratio excreted in urine and nine additional mixture ratios of OE and OA. In contrast, OE was an order of magnitude more toxic than OA towards algae, with a more pronounced effect when the direct inhibition of photosystem II was used as toxicity endpoint opposed to the 24h growth rate endpoint. The binary mixtures in this assay yielded experimental mixture effects that agreed with predictions for independent action. This is consistent with the finding that OE exhibits slightly enhanced toxicity, while OA acts as baseline toxicant. Therefore, with respect to mixture classification, the two compounds can be considered as acting according to different modes of toxic action, although there are indications that the difference is a toxicokinetic effect, not a true difference of mechanism of toxicity. The general mixture results illustrate the need to consider the role of metabolites in the risk assessment of pharmaceuticals. However, in the concentration ratio of parent to metabolite excreted by humans, the experimental results confirm that the active metabolite does not significantly contribute to the risk quotient of the mixture. |
PubChem Compound | 449381 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume